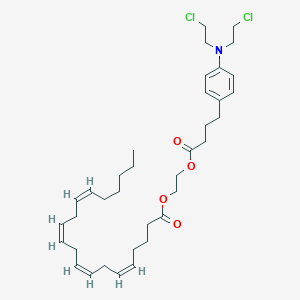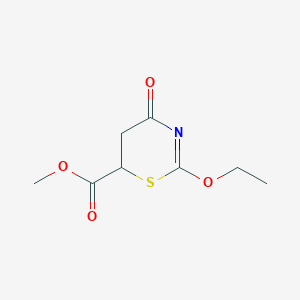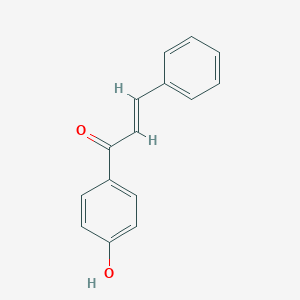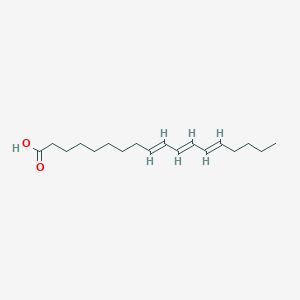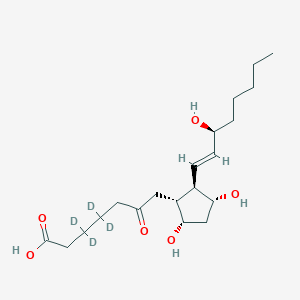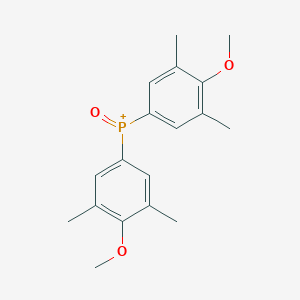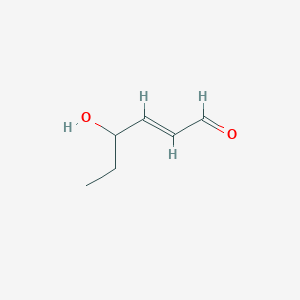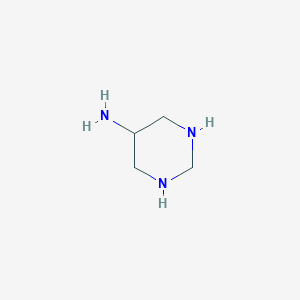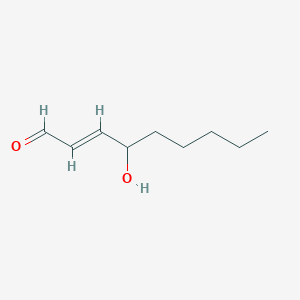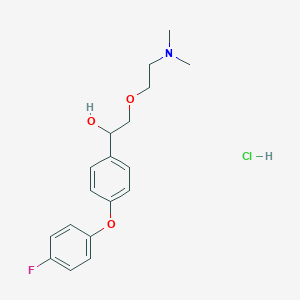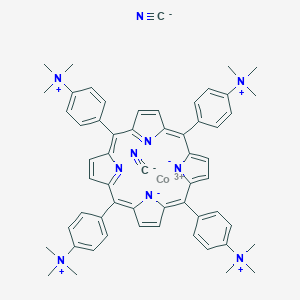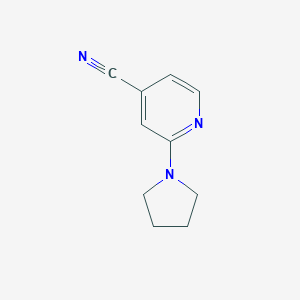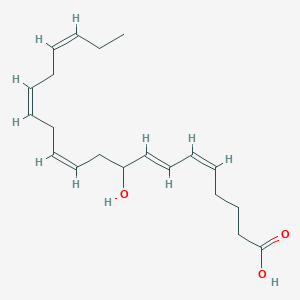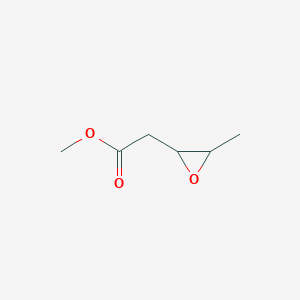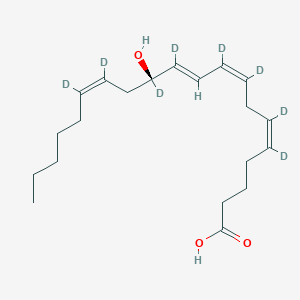
12(S)-HETE-d8
Vue d'ensemble
Description
12(S)-HETE-d8 is a stable, deuterated derivative of 12-HETE (12-hydroxyeicosatetraenoic acid). 12-HETE is a lipid mediator that is produced by the enzymatic oxidation of arachidonic acid and is involved in a variety of physiological processes, including inflammation and immune responses. 12(S)-HETE-d8 is a useful tool for scientists to study the biological effects of 12-HETE, as it is stable and can be detected in biological samples, such as blood and tissue.
Applications De Recherche Scientifique
Metabolic Flux Analysis
12(S)-HETE-d8 has been instrumental in metabolic flux analysis, particularly in studies involving 13C isotope-based Metabolic Flux Analysis (13C-MFA). It plays a significant role in the metabolic network modeling workflow, which involves tasks like model setup, acquisition of measurement data sets, and visualization of data and simulation results. The integration of 12(S)-HETE-d8 in such studies helps in the encapsulation of technical details, thereby minimizing error sources and expediting the evaluation process for 13C labeling experiments (Dalman et al., 2010).
Quantitative Analysis of Hydroxyeicosatetraenoic Acids
In the quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in human serum, 12(S)-HETE-d8 is used as a stable isotopic labeled internal standard (SIL-IS). This has been particularly significant in research on cardiovascular disease, cancer, and osteoporosis. The inclusion of 12(S)-HETE-d8 as an internal standard has allowed for the correction of matrix effects and enhanced the accuracy of analytical methods, especially in low concentration measurements of HETE isomers (Fernández-Peralbo et al., 2014).
Role in Angiogenesis
Research indicates that 12(S)-HETE is a physiological mitogenic factor for microvascular endothelial cells. This has implications in wound healing, as 12(S)-HETE promotes wound healing of injured endothelial cell monolayers and enhances the growth of these cells. The study of 12(S)-HETE in this context has provided insights into its potential role in angiogenesis, which is the development of new blood vessels, a process crucial in tumor growth and wound healing (Tang et al., 1995).
Urinary Analysis in Health and Disease
12(S)-HETE has been studied for its role in human health and disease, including diabetes mellitus. The measurement of urinary 12-HETE levels, with a focus on 12(S)-HETE as the major enantiomer, has shown significant sex differences in healthy volunteers and has been used to analyze its role in the pathogenesis of diabetes mellitus. This underscores the potential of 12(S)-HETE-d8 in biomarker discovery and understanding disease mechanisms (Suzuki et al., 2003).
Protein Kinase C-dependent Effects
12(S)-HETE has been studied for its effects on endothelial cells, particularly in relation to protein kinase C (PKC) activation. The research focused on how 12(S)-HETE influences the distribution and surface expression of cell integrins, which are crucial for cell adhesion and migration. This knowledge has applications in understanding how endothelial cells interact with their environment and the potential therapeutic targeting of these interactions (Tang et al., 1993).
Propriétés
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-OPXGWVKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12(S)-HETE-d8 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


